molecular formula C12H14FNO2 B12857643 (3S,4R)-Methyl 4-(2-fluorophenyl)pyrrolidine-3-carboxylate

(3S,4R)-Methyl 4-(2-fluorophenyl)pyrrolidine-3-carboxylate

Cat. No.: B12857643
M. Wt: 223.24 g/mol
InChI Key: PHKQMBKXMIDZOI-VHSXEESVSA-N
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Description

(3S,4R)-Methyl 4-(2-fluorophenyl)pyrrolidine-3-carboxylate is a chiral compound with a pyrrolidine ring substituted with a 2-fluorophenyl group and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R)-Methyl 4-(2-fluorophenyl)pyrrolidine-3-carboxylate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a Paal-Knorr pyrrole condensation reaction.

    Introduction of the 2-Fluorophenyl Group: The 2-fluorophenyl group can be introduced via a substitution reaction using a suitable fluorinated benzene derivative.

    Esterification: The carboxylate group is introduced through esterification, typically using methanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield.

Chemical Reactions Analysis

Types of Reactions

(3S,4R)-Methyl 4-(2-fluorophenyl)pyrrolidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of various nucleophiles to the aromatic ring.

Scientific Research Applications

(3S,4R)-Methyl 4-(2-fluorophenyl)pyrrolidine-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of (3S,4R)-Methyl 4-(2-fluorophenyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Pyridine: A six-membered aromatic heterocycle with nitrogen.

    Pyrrole: A five-membered aromatic heterocycle with nitrogen.

    Fluorophenyl derivatives: Compounds with a fluorinated benzene ring.

Uniqueness

(3S,4R)-Methyl 4-(2-fluorophenyl)pyrrolidine-3-carboxylate is unique due to its specific chiral configuration and the combination of functional groups, which confer distinct chemical and biological properties compared to other similar compounds .

Properties

Molecular Formula

C12H14FNO2

Molecular Weight

223.24 g/mol

IUPAC Name

methyl (3S,4R)-4-(2-fluorophenyl)pyrrolidine-3-carboxylate

InChI

InChI=1S/C12H14FNO2/c1-16-12(15)10-7-14-6-9(10)8-4-2-3-5-11(8)13/h2-5,9-10,14H,6-7H2,1H3/t9-,10+/m0/s1

InChI Key

PHKQMBKXMIDZOI-VHSXEESVSA-N

Isomeric SMILES

COC(=O)[C@@H]1CNC[C@H]1C2=CC=CC=C2F

Canonical SMILES

COC(=O)C1CNCC1C2=CC=CC=C2F

Origin of Product

United States

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